(1R)-1-(3-methylpyridin-2-yl)ethan-1-ol
Description
(1R)-1-(3-Methylpyridin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at position 3 and an ethanol moiety at position 2. The R-configuration at the chiral center imparts stereoselective properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis.
Properties
IUPAC Name |
(1R)-1-(3-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJACGZRBVGLNH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine.
Grignard Reaction: 3-methylpyridine is reacted with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions to form the corresponding magnesium salt.
Hydrolysis: The magnesium salt is then hydrolyzed with water or an aqueous acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as distillation or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylpyridine-2-carbaldehyde or 3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 3-methylpyridine-2-ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
(1R)-1-(3-methylpyridin-2-yl)ethan-1-ol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Converting the hydroxyl group into a ketone or aldehyde.
- Reduction : Transforming it into corresponding alkanes using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The pyridine ring can participate in electrophilic or nucleophilic substitutions, modifying its structure and introducing new functional groups .
Biology
The compound has garnered attention for its potential biological activities , particularly:
- Enzyme Inhibition : It may inhibit specific enzymes, such as kynurenine 3-monooxygenase (KMO), which is involved in tryptophan metabolism. KMO inhibition is linked to neuroprotective effects and potential treatments for neurodegenerative diseases .
- Receptor Binding : The compound can interact with various receptors, influencing physiological responses .
Medicine
Research indicates that this compound may possess therapeutic properties:
- Antimicrobial Activity : Investigated for its potential to combat bacterial infections.
- Anti-inflammatory Effects : Explored for its ability to reduce inflammation in various biological contexts .
Industry
In industrial applications, this compound is utilized in the production of:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agrochemicals : Contributing to the development of agricultural products.
- Fine Chemicals : Used in the synthesis of specialty chemicals .
Case Study 1: Kynurenine 3-Monooxygenase Inhibition
Research has demonstrated that derivatives of pyridine, including this compound, effectively inhibit KMO. A study showed that administration of this compound in animal models resulted in reduced plasma levels of harmful metabolites associated with neurodegeneration .
Case Study 2: Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Mechanism of Action
The mechanism of action of (1R)-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The compound’s pyridine ring and substituent positions are critical to its reactivity and interactions. Key analogs include:
Halogen-Substituted Pyridines
- (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol (CAS 1568238-76-5): Structural difference: Fluorine replaces the methyl group at position 3. Compared to the methyl group, this may reduce lipophilicity, affecting membrane permeability .
- (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol (CAS 1813526-58-7): Structural difference: Chloro and fluoro substituents at positions 2 and 5, respectively. Impact: Halogenation enhances metabolic stability and may improve resistance to enzymatic degradation. The chloro group’s steric bulk could hinder interactions in sterically sensitive environments .
Aromatic Ring Variations
- (1R)-1-(3-Chlorophenyl)ethan-1-ol (CAS 1568238-76-5):
Stereochemical Considerations
Chirality significantly influences biological activity and synthetic pathways:
- Racemic Mixtures vs. Enantiopure Forms :
- Diastereomer Stability: notes that diastereomers with axial substituents (e.g., hydroxymethyl groups) exhibit higher thermodynamic stability. The methyl group in the target compound may similarly stabilize specific conformations through steric or electronic effects .
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
| Compound | Molecular Formula | Molecular Weight | Substituent (Pyridine) | Chirality | Key Property Differences |
|---|---|---|---|---|---|
| This compound | C₈H₁₁NO | 137.18 | 3-methyl (position 2) | R | High lipophilicity due to methyl group |
| (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol | C₇H₈FNO | 141.1 | 3-fluoro (position 2) | R | Increased polarity, reduced stability |
| (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | C₇H₇ClFNO | 175.59 | 2-chloro,5-fluoro (position 3) | R | Enhanced metabolic resistance |
Biological Activity
The compound (1R)-1-(3-methylpyridin-2-yl)ethan-1-ol , a chiral pyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a methyl group at the 3-position and a chiral ethan-1-ol group. The stereochemistry at the 1-position is critical for its biological interactions.
Structural Formula
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Binding : The compound can interact with various receptors, influencing physiological responses.
Kynurenine 3-Monooxygenase Inhibition
Research has indicated that pyridine derivatives, including this compound, can inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism. KMO inhibition has implications for neuroprotection and treatment of neurodegenerative diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | Approximately 10 hours |
| Volume of Distribution | Low to moderate |
| Clearance | Moderate |
These parameters indicate that the compound may have a suitable profile for therapeutic use, with manageable clearance rates and half-life suitable for dosing regimens .
Synthesis and Development
The synthesis of this compound typically involves asymmetric reductive amination techniques. This method allows for high enantiomeric purity, which is crucial for its biological activity .
Structure–Activity Relationship (SAR)
Studies have shown that modifications to the pyridine ring or hydroxyl group can significantly alter the biological activity of this class of compounds. For instance, variations at the 4-position of the pyridine ring have been linked to enhanced selectivity for certain biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
